molecular formula C13H13N3O4 B15354403 4-Nitro-1-(2-phenyl-1,3-dioxan-5-yl)pyrazole

4-Nitro-1-(2-phenyl-1,3-dioxan-5-yl)pyrazole

Cat. No.: B15354403
M. Wt: 275.26 g/mol
InChI Key: XIFTXSWTYYGCPI-UHFFFAOYSA-N
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Description

4-Nitro-1-(2-phenyl-1,3-dioxan-5-yl)pyrazole is a complex organic compound characterized by its nitro group and a dioxan ring attached to a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(2-phenyl-1,3-dioxan-5-yl)pyrazole typically involves multiple steps, starting with the formation of the pyrazole core. One common method includes the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by nitration to introduce the nitro group. The phenyl-dioxan moiety can be introduced through subsequent reactions involving phenyl derivatives and dioxan precursors.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-(2-phenyl-1,3-dioxan-5-yl)pyrazole can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of different amines.

  • Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: Electrophilic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may use alkyl halides or amines.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Brominated or nitrated derivatives, alkylated or aminated pyrazoles.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-Nitro-1-(2-phenyl-1,3-dioxan-5-yl)pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl-dioxan moiety may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

  • 4-Nitro-1-(2-phenyl-1,3-dioxan-5-yl)methanol: Similar structure but with a methanol group instead of pyrazole.

  • 5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol: Another closely related compound with a methanol group.

  • 2-Phenyl-1,3-dioxan-5-yl)pyrazole: Similar pyrazole structure without the nitro group.

Uniqueness: 4-Nitro-1-(2-phenyl-1,3-dioxan-5-yl)pyrazole stands out due to its combination of the nitro group and the dioxan ring, which provides unique chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

4-nitro-1-(2-phenyl-1,3-dioxan-5-yl)pyrazole

InChI

InChI=1S/C13H13N3O4/c17-16(18)11-6-14-15(7-11)12-8-19-13(20-9-12)10-4-2-1-3-5-10/h1-7,12-13H,8-9H2

InChI Key

XIFTXSWTYYGCPI-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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